molecular formula C14H19N B2379495 3-Benzyl-8-azabicyclo[3.2.1]octane CAS No. 338733-58-7

3-Benzyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2379495
CAS No.: 338733-58-7
M. Wt: 201.313
InChI Key: XEAIOOIYKSSSPU-UHFFFAOYSA-N
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Description

3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.

Another approach involves the desymmetrization of achiral tropinone derivatives. This method relies on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives.

Scientific Research Applications

3-Benzyl-8-azabicyclo[3.2.1]octane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-azabicyclo[3.2.1]octane is unique due to its benzyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets and potentially lead to new therapeutic applications .

Biological Activity

3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Target of Action
The primary target of this compound involves its interaction with neurotransmitter systems, particularly those modulated by acetylcholine and monoamines such as serotonin and dopamine. The compound's structure allows it to act on various receptors and enzymes, influencing neurotransmitter synthesis and degradation, notably acetylcholinesterase and monoamine oxidase .

Mode of Action
The exact mode of action involves binding to specific biomolecules, leading to changes in their activity. For instance, it can inhibit acetylcholinesterase, which results in increased levels of acetylcholine, thereby enhancing cholinergic signaling pathways crucial for cognitive functions.

This compound exhibits significant biochemical interactions:

  • Enzyme Interaction : It interacts with enzymes involved in neurotransmitter metabolism, which can alter the dynamics of neurotransmission.
  • Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.

Case Studies

  • Neurotransmitter Reuptake Inhibition : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 3-benzyl variants, have shown effectiveness as monoamine reuptake inhibitors. These compounds are being explored for their potential in treating mood disorders such as depression and anxiety by enhancing monoaminergic signaling in the central nervous system .
  • Cognitive Enhancement : In animal models, low doses of this compound have been reported to improve cognitive function by enhancing neurotransmitter signaling pathways associated with learning and memory.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Enhance neurotransmitter activity, leading to improved cognitive functions.
  • High Doses : May lead to adverse effects or toxicity due to overstimulation of neurotransmitter systems.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver, resulting in various metabolites that may exhibit different biological activities compared to the parent compound. The metabolic stability and solubility of these derivatives are critical for their therapeutic applications.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameKey FeaturesApplications
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneSimilar core structure; distinct functional groupsAntidepressant research
2-Azabicyclo[3.2.1]octane derivativesBicyclic nitrogen structure; varying substituentsNeuropharmacological studies

Properties

IUPAC Name

3-benzyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIOOIYKSSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338733-58-7
Record name 3-benzyl-8-azabicyclo[3.2.1]octane
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